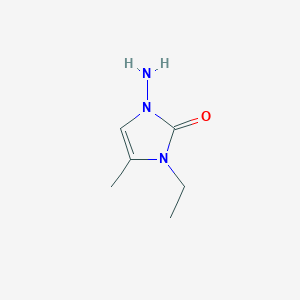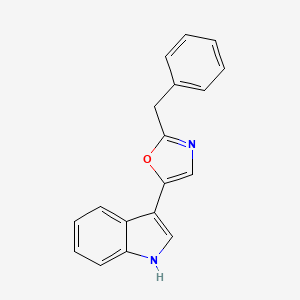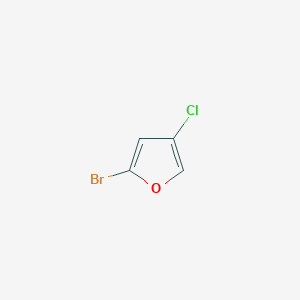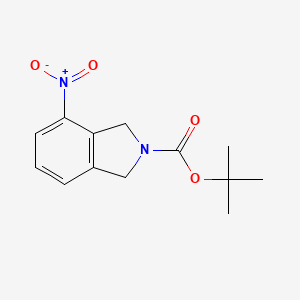![molecular formula C9H14N2O2S2 B12828976 [5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)
[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine typically involves the reaction of thien-2-ylmethylamine with pyrrolidine and a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of [5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes .
類似化合物との比較
Similar Compounds
[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine hydrochloride: A hydrochloride salt form of the compound with similar properties and applications.
This compound sulfate: Another salt form with potential differences in solubility and stability.
Uniqueness
This compound is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This versatility makes it a valuable tool in various research fields, from chemistry to medicine .
特性
分子式 |
C9H14N2O2S2 |
|---|---|
分子量 |
246.4 g/mol |
IUPAC名 |
(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H14N2O2S2/c10-7-8-3-4-9(14-8)15(12,13)11-5-1-2-6-11/h3-4H,1-2,5-7,10H2 |
InChIキー |
ZPPACDSJUUHERA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(S2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


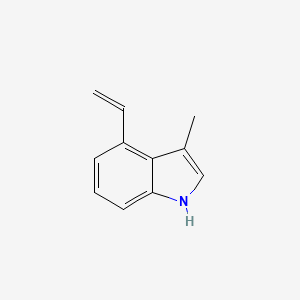


![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)





